3-Methyl-4-(methylsulfonyl)benzamide
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Overview
Description
3-Methyl-4-(methylsulfonyl)benzamide is a sulfonamide derivative with the chemical formula C9H11NO3S. This compound is known for its potential biological and industrial applications. It is characterized by the presence of a benzamide core substituted with a methyl group and a methylsulfonyl group.
Mechanism of Action
Target of Action
This compound may interact with multiple receptors or enzymes, contributing to its potential biological activities .
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions could potentially alter the function of target proteins or enzymes, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.
Result of Action
Based on its potential biological activities, it could potentially influence a variety of cellular processes, including cell proliferation, differentiation, migration, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the Friedel-Crafts alkylation to introduce the methyl group, followed by sulfonation to add the methylsulfonyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions are crucial to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of 3-Methyl-4-(methylsulfonyl)benzoic acid.
Reduction: Formation of 3-Methyl-4-(methylthio)benzamide.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
3-Methyl-4-(methylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its sulfonamide structure, which is common in many pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Methanesulfonyl-3-methylbenzamide: Similar structure but with different substitution patterns.
3-Methyl-4-(methylthio)benzamide: Similar but with a sulfide group instead of a sulfonyl group.
4-Nitrophenylsulfonylbenzamide: Contains a nitro group instead of a methyl group.
Uniqueness
3-Methyl-4-(methylsulfonyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and methylsulfonyl groups on the benzamide core allows for unique interactions and reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-methyl-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-6-5-7(9(10)11)3-4-8(6)14(2,12)13/h3-5H,1-2H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSOVZAEZMISKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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